

# Quantifying Neurocan Levels: A Guide to Commercially Available ELISA Kits

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **neurocan**  
Cat. No.: **B1175180**

[Get Quote](#)

For Immediate Release

[City, State] – [Date] – For researchers, scientists, and drug development professionals investigating the role of **neurocan** in neurological development, disease, and injury, a variety of commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits offer a reliable and efficient method for its quantification in biological samples. This document provides detailed application notes and protocols for the utilization of these kits, enabling accurate and reproducible measurement of **neurocan** levels.

## Introduction to Neurocan

**Neurocan**, also known as Chondroitin Sulfate Proteoglycan 3 (CSPG3), is a key component of the extracellular matrix in the central nervous system (CNS).<sup>[1]</sup> As a member of the lectican family of proteoglycans, **neurocan** plays a crucial role in the regulation of neuronal adhesion and neurite outgrowth, primarily through its interactions with neural cell adhesion molecules (N-CAM and Ng-CAM/L1).<sup>[1]</sup> Its expression is developmentally regulated and is often upregulated in response to CNS injury, suggesting its involvement in both developmental processes and pathological conditions. Altered **neurocan** levels have been associated with various neurological disorders, making it a significant biomarker and potential therapeutic target.<sup>[2]</sup>

## Principle of Neurocan ELISA Kits

The commercially available ELISA kits for **neurocan** quantification predominantly employ a quantitative sandwich immunoassay technique. This method utilizes a pair of antibodies

specific to **neurocan**. A capture antibody is pre-coated onto the wells of a microplate. When the sample is added, **neurocan** present in the sample binds to the capture antibody. After a washing step to remove unbound substances, a biotinylated detection antibody that recognizes a different epitope on the **neurocan** molecule is added. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotinylated detection antibody. A chromogenic substrate is then added, and the HRP enzyme catalyzes a color change. The intensity of the color is directly proportional to the amount of **neurocan** in the sample and is measured spectrophotometrically.

## Applications

The quantification of **neurocan** levels using ELISA kits is applicable across a wide range of research areas, including:

- Neurodevelopmental Studies: Tracking the expression of **neurocan** during different stages of brain development.
- Neurodegenerative Disease Research: Investigating the role of **neurocan** in conditions such as Alzheimer's disease and Parkinson's disease.[\[2\]](#)
- Traumatic Brain and Spinal Cord Injury Models: Assessing the upregulation of **neurocan** in response to injury and its potential role in inhibiting axonal regeneration.
- Oncology Research: Exploring the involvement of **neurocan** in the tumor microenvironment of neurological cancers.
- Drug Discovery and Development: Screening for therapeutic agents that modulate **neurocan** expression or its interactions with other molecules.

## Commercially Available Neurocan ELISA Kits: A Comparative Overview

A variety of ELISA kits for the quantification of human, mouse, and rat **neurocan** are available from numerous suppliers. The following tables summarize the key quantitative data for a selection of these kits to facilitate comparison and selection.

## Human Neurocan ELISA Kits

Manufacturer	Catalog Number	Sensitivity	Detection Range	Sample Types
Assay Genie	HUDL01993	0.33 ng/mL	0.781 - 50 ng/mL	Serum, Plasma, Cell Culture Supernatants, Tissue Homogenates
Invitrogen	EH335RB	0.41 ng/mL	0.410 - 100 ng/mL	Serum, Plasma, Supernatant <sup>[3]</sup>
Boster Bio	EK2116	<10 pg/mL	31.2 - 2,000 pg/mL	Cell Culture Supernatants, Serum, Plasma (heparin, EDTA, citrate) <sup>[4]</sup>
RayBiotech	ELH-NCAN	-	-	Serum, Plasma, Cell Culture Supernatants
Abbkine	KTE62519	-	-	Cell culture supernatants, Other biological fluids, Plasma, Serum <sup>[5]</sup>

## Mouse Neurocan ELISA Kits

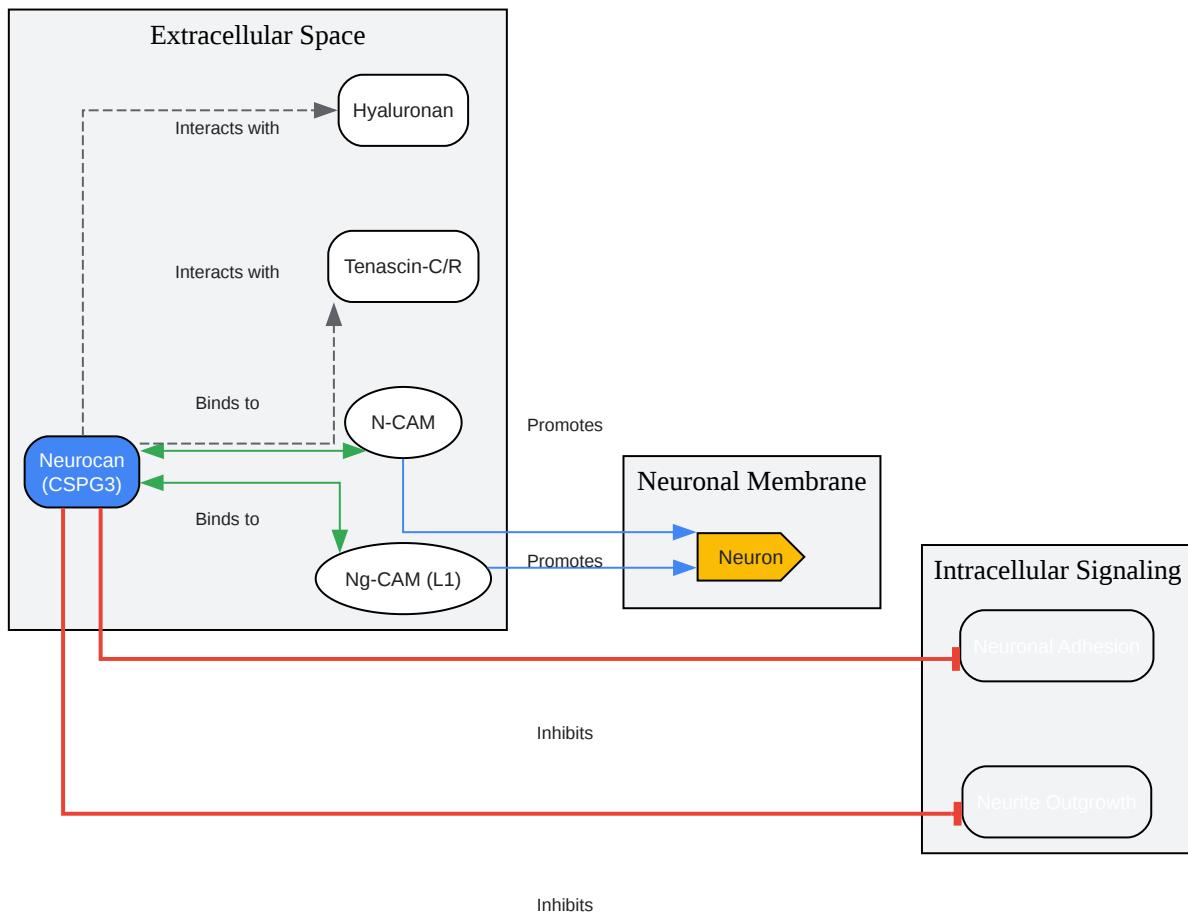
Manufacturer	Catalog Number	Sensitivity	Detection Range	Sample Types
MyBioSource	MBS031908	0.1 ng/mL	0.25 - 8 ng/mL	Serum, Plasma, and other body fluids[6]
ELK Biotechnology	ELK6766	21.3 pg/mL	78.13 - 5000 pg/mL	Tissue homogenates and other biological fluids[7]
Biocompare	-	< 46.9 pg/ml	78 - 5000 pg/ml	-[1]
RayBiotech	ELM-NCAN	-	-	Cell Culture Supernatants, Plasma, and Serum
Omnimabs	OM458554	-	-	-[8]

## Rat Neurocan ELISA Kits

Manufacturer	Catalog Number	Sensitivity	Detection Range	Sample Types
MyBioSource	MBS450382	<0.055ng/mL	0.156 - 10 ng/mL	Tissue homogenates or other biological fluids[9]
Assay Genie	RTDL00716	-	0.156 - 10 ng/mL	Serum, Plasma, and tissue homogenates[2]
antibodies-online	ABIN6958095	0.056 ng/mL	0.15 - 10 ng/mL	Tissue Homogenate[10]
ELK Biotechnology	ELK6765	0.053 ng/mL	0.16 - 10 ng/mL	Tissue homogenates and other biological fluids[11]

## Neurocan Signaling Pathway

**Neurocan** primarily functions as a modulator of cell-cell and cell-matrix interactions in the CNS. Its main signaling mechanism involves binding to cell adhesion molecules, which in turn inhibits intracellular signaling pathways associated with cell adhesion and neurite outgrowth.

[Click to download full resolution via product page](#)

Caption: **Neurocan** interaction with cell adhesion molecules and its inhibitory effect on neuronal adhesion and neurite outgrowth.

## Experimental Protocols

The following is a generalized, detailed protocol for a typical sandwich ELISA for **neurocan** quantification. Note: It is crucial to refer to the specific manual provided with your chosen ELISA kit, as incubation times, reagent concentrations, and other parameters may vary.

## Materials Required but Not Provided

- Microplate reader capable of measuring absorbance at 450 nm
- Precision pipettes and disposable tips
- Deionized or distilled water
- Graduated cylinders
- Tubes for standard and sample dilutions
- Absorbent paper
- Vortex mixer
- Plate shaker (optional)

## Reagent Preparation

- Bring all reagents and samples to room temperature before use.
- Wash Buffer (1x): If provided as a concentrate (e.g., 20x or 30x), dilute with deionized or distilled water to the final working concentration as indicated in the kit manual.
- Standard: Reconstitute the lyophilized standard with the provided Standard Diluent to the stock concentration specified in the manual. Allow it to dissolve completely and mix gently.
- Standard Curve: Prepare a serial dilution of the standard stock solution in Standard Diluent to create a standard curve. A typical 7-point standard curve might range from 10 ng/mL down to 0.156 ng/mL, with a blank (0 ng/mL) control.
- Biotinylated Detection Antibody: Dilute the concentrated biotinylated antibody to its working concentration with the appropriate Assay Diluent as per the kit's instructions.
- Streptavidin-HRP Conjugate: Dilute the concentrated Streptavidin-HRP conjugate to its working concentration with the specified diluent.

## Assay Procedure

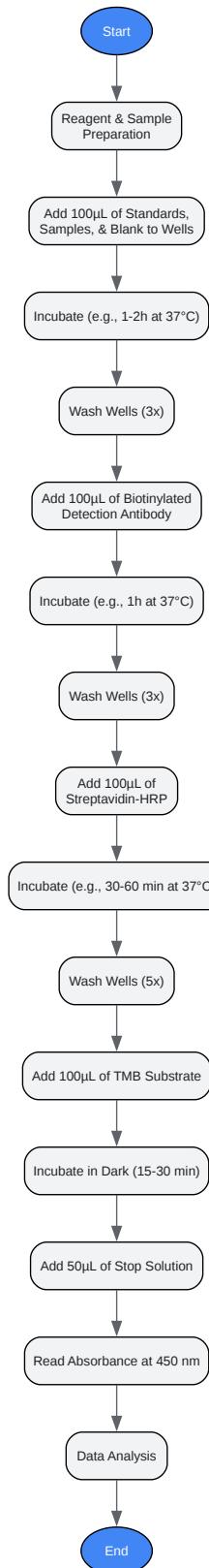
- Add Standards and Samples: Pipette 100 µL of each standard, sample, and blank into the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.
- Incubation 1: Cover the plate with the provided adhesive sealer and incubate for the time and temperature specified in the manual (e.g., 1-2 hours at 37°C or 2.5 hours at room temperature).
- Washing 1: Aspirate the liquid from each well and wash each well with 1x Wash Buffer (typically 300-400 µL per well). Repeat the wash process 2-3 times as instructed. After the final wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean absorbent paper.
- Add Detection Antibody: Add 100 µL of the diluted Biotinylated Detection Antibody to each well.
- Incubation 2: Cover the plate and incubate for the specified time and temperature (e.g., 1 hour at 37°C or room temperature).
- Washing 2: Repeat the washing step as described in step 3.
- Add Streptavidin-HRP: Add 100 µL of the diluted Streptavidin-HRP conjugate to each well.
- Incubation 3: Cover the plate and incubate for the specified time and temperature (e.g., 30-60 minutes at 37°C or room temperature).
- Washing 3: Repeat the washing step as described in step 3, often with an increased number of washes (e.g., 5 times).
- Substrate Development: Add 90-100 µL of TMB Substrate Solution to each well. Incubate the plate in the dark at room temperature or 37°C for 15-30 minutes, or until a distinct color change is observed in the most concentrated standards.
- Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

- Read Absorbance: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader. A reference wavelength of 570 nm or 630 nm can be used to correct for optical imperfections in the plate.

## Data Analysis

- Calculate the average absorbance for each set of duplicate standards, controls, and samples.
- Subtract the average blank standard absorbance from the average absorbance of all other standards and samples.
- Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
- Determine the concentration of **neurocan** in the samples by interpolating their mean absorbance values from the standard curve.
- Account for any sample dilution by multiplying the interpolated concentration by the dilution factor.

## Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: A generalized workflow for a sandwich ELISA to quantify **neurocan** levels.

## Conclusion

Commercially available ELISA kits provide a sensitive, specific, and reliable method for the quantification of **neurocan** in various biological samples. By understanding the principles of the assay and following the detailed protocols, researchers can obtain accurate data to advance their understanding of the role of **neurocan** in health and disease. The comparative data presented here serves as a guide to aid in the selection of the most appropriate kit for specific research needs.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. biocompare.com [biocompare.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Human Neurocan ELISA Kit (EH335RB) - Invitrogen [thermofisher.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Human Neurocan core protein (NCAN) ELISA Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 6. mybiosource.com [mybiosource.com]
- 7. Mouse NCAN(Neurocan) ELISA Kit [elkbiotech.com]
- 8. omnimabs.com [omnimabs.com]
- 9. mybiosource.com [mybiosource.com]
- 10. Rat Neurocan ELISA Kit [ABIN6958095] - Tissue Homogenate [antibodies-online.com]
- 11. Rat NCAN(Neurocan) ELISA Kit [elkbiotech.com]
- To cite this document: BenchChem. [Quantifying Neurocan Levels: A Guide to Commercially Available ELISA Kits]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1175180#commercially-available-elisa-kits-for-quantifying-neurocan-levels>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)